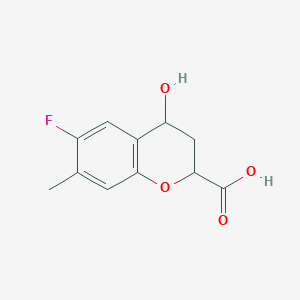
6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid is a fluorinated organic compound with a molecular weight of 226.2 g/mol . This compound is notable for its unique blend of reactivity and selectivity, making it a valuable asset in advanced research and industrial applications . It is a pivotal chiral building block in the pharmaceutical industry, often used in the synthesis of optically pure compounds .
準備方法
Synthetic Routes and Reaction Conditions
The production of 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid typically involves the use of racemic methyl 6-fluoro-chroman-2-carboxylate as a substrate . This substrate undergoes enzymatic resolution using esterases isolated from Geobacillus thermocatenulatus . The reaction is carried out in an aqueous-toluene biphasic system, with the esterases catalyzing the production of optically pure (S) and ®-6-fluoro-chroman-2-carboxylic acids .
Industrial Production Methods
This involves the use of immobilized cells of esterases, where the aqueous phase is sequentially replaced to change the immobilized cells and recover optically pure compounds . This method enhances productivity and simplifies the resolution process, making it more efficient and less polluting compared to traditional chemical resolution methods .
化学反応の分析
Types of Reactions
6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and esters.
科学的研究の応用
6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its reactivity, allowing it to participate in various biochemical reactions. The hydroxyl and carboxylic acid groups facilitate binding to enzymes and other proteins, influencing their activity and function. The methyl group contributes to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
6-Fluoro-chroman-2-carboxylic acid: Similar in structure but lacks the hydroxyl and methyl groups.
4-Hydroxy-7-methylchroman-2-carboxylic acid: Similar but lacks the fluorine atom.
7-Methylchroman-2-carboxylic acid: Similar but lacks both the fluorine and hydroxyl groups.
Uniqueness
6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid is unique due to the presence of all three functional groups: fluorine, hydroxyl, and methyl. This combination imparts distinct reactivity and selectivity, making it particularly valuable in applications requiring high specificity and efficiency.
特性
IUPAC Name |
6-fluoro-4-hydroxy-7-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-5-2-9-6(3-7(5)12)8(13)4-10(16-9)11(14)15/h2-3,8,10,13H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSFCKKEQAOZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(CC(O2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2748236.png)
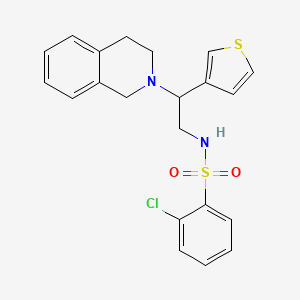
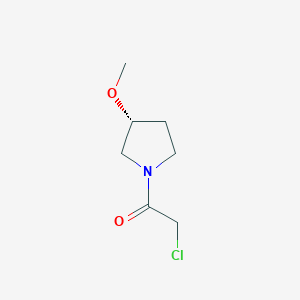
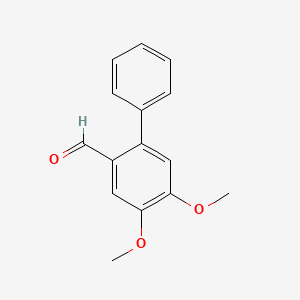
![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)
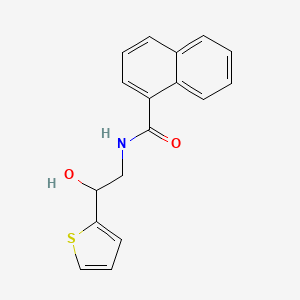
![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2748246.png)
![8-(3-chloro-4-methylphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2748249.png)
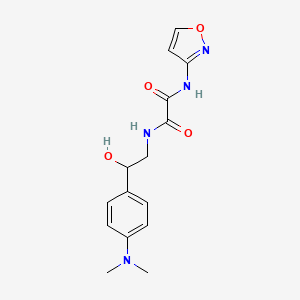
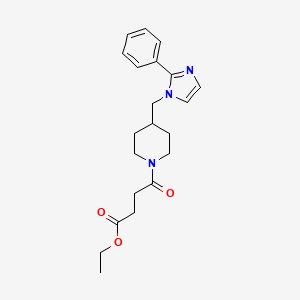
![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine](/img/structure/B2748253.png)
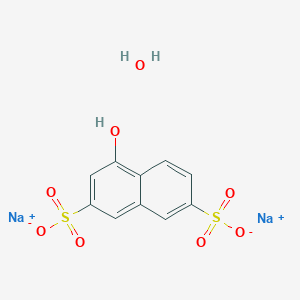
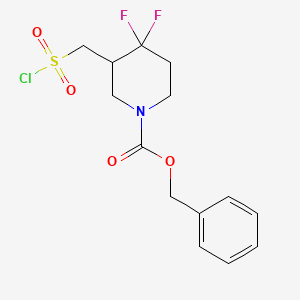
![2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide](/img/structure/B2748257.png)
